molecular formula C3H6BrIO B14402118 2-Bromo-3-iodopropan-1-ol CAS No. 88380-84-1

2-Bromo-3-iodopropan-1-ol

Cat. No.: B14402118
CAS No.: 88380-84-1
M. Wt: 264.89 g/mol
InChI Key: RTWQDVOBRUXYLE-UHFFFAOYSA-N
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Description

2-Bromo-3-iodopropan-1-ol is an organic compound that belongs to the class of halohydrins It is characterized by the presence of both bromine and iodine atoms attached to a three-carbon chain with a hydroxyl group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodopropan-1-ol can be achieved through several methods. One common approach involves the halogenation of allyl alcohol. The reaction typically proceeds via the addition of bromine and iodine to the double bond of allyl alcohol, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as carbon disulfide and the presence of catalysts to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted halides and alcohols.

    Elimination: Alkenes such as propene.

    Oxidation: Aldehydes and carboxylic acids.

Scientific Research Applications

2-Bromo-3-iodopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodopropan-1-ol involves its reactivity with nucleophiles and bases. The presence of both bromine and iodine atoms makes it a versatile compound for various chemical transformations. In substitution reactions, the halogen atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the removal of hydrogen and halogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-iodopropan-1-ol is unique due to the presence of both bromine and iodine atoms, which imparts distinct reactivity and versatility in chemical reactions. This dual halogenation allows for a broader range of chemical transformations compared to compounds with only one halogen atom.

Properties

CAS No.

88380-84-1

Molecular Formula

C3H6BrIO

Molecular Weight

264.89 g/mol

IUPAC Name

2-bromo-3-iodopropan-1-ol

InChI

InChI=1S/C3H6BrIO/c4-3(1-5)2-6/h3,6H,1-2H2

InChI Key

RTWQDVOBRUXYLE-UHFFFAOYSA-N

Canonical SMILES

C(C(CI)Br)O

Origin of Product

United States

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